molecular formula C11H17NO3 B8051229 Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B8051229
M. Wt: 211.26 g/mol
InChI Key: ILMIVCFTQLIRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-oxo-2-azabicyclo[320]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
  • Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

Tert-butyl 7-oxo-2-azabicyclo[320]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMIVCFTQLIRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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